Lin28-let-7 Inhibitor-1
Description
Discovery and Evolutionary Conservation of the LIN28/let-7 Pathway
The story of the LIN28/let-7 axis begins with foundational discoveries in the nematode Caenorhabditis elegans. frontiersin.orgumassmed.edu Initially identified as heterochronic genes, meaning they control the timing of developmental events, lin-28 and let-7 were found to have opposing effects. frontiersin.orgamegroups.orgd-nb.info Subsequent research revealed that this regulatory relationship is not a peculiarity of worms but is highly conserved throughout evolution, from flies to mammals, including humans. frontiersin.orgamegroups.orgd-nb.info This remarkable evolutionary conservation underscores the fundamental importance of the LIN28/let-7 pathway in animal development and physiology. amegroups.orgd-nb.info In mammals, LIN28 rose to further prominence as one of the key factors capable of reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting its profound role in determining cell fate. frontiersin.orgumassmed.edunih.gov
Canonical (let-7 Dependent) Mechanisms of LIN28 Action
LIN28 proteins intervene at two key steps to block this process. nih.govbiologists.com LIN28A, which is predominantly cytoplasmic, binds to the terminal loop of pre-let-7. frontiersin.orgnih.gov This binding event recruits a terminal uridylyl transferase (TUTase), such as ZCCHC11 (TUT4), which adds a string of uridine (B1682114) residues to the 3' end of the pre-let-7. frontiersin.orgbiologists.comnih.gov This "oligo-uridylation" marks the pre-let-7 for degradation by the exonuclease DIS3L2, thereby preventing the production of mature let-7. frontiersin.orgmdpi.com
Non-Canonical (let-7 Independent) Mechanisms of LIN28 Action
While the inhibition of let-7 is a major aspect of LIN28 function, a growing body of evidence reveals that LIN28 also exerts its influence through let-7-independent, or non-canonical, mechanisms. frontiersin.orgnih.govbiologists.com In this mode of action, LIN28 directly binds to a wide array of messenger RNAs (mRNAs) to regulate their translation and splicing. biologists.commdpi.comnih.gov
For instance, LIN28 has been shown to directly bind to the mRNA of the insulin-like growth factor 2 (IGF-2), enhancing its translation. frontiersin.orgmdpi.com Genome-wide studies have identified thousands of mRNA targets for LIN28, many of which encode proteins involved in metabolism, cell cycle control, and splicing. nih.govnih.gov These direct interactions with mRNA allow LIN28 to fine-tune cellular processes independently of its effects on let-7, adding another layer of complexity to its regulatory functions. biologists.comnih.gov
Overview of LIN28 Paralogs (LIN28A and LIN28B) and their Distinct Regulatory Modalities
Mammals possess two paralogs of the LIN28 gene, LIN28A and LIN28B. frontiersin.org While both proteins share a high degree of structural homology, including a cold-shock domain and a CCHC-type zinc finger domain, they exhibit distinct subcellular localizations and regulatory mechanisms. frontiersin.orgnih.govmdpi.com
LIN28A is primarily found in the cytoplasm, where it inhibits the processing of pre-let-7 by Dicer through the TUTase-dependent mechanism described earlier. frontiersin.orgnih.gov In contrast, LIN28B is predominantly localized to the nucleolus. frontiersin.orgnih.gov From this location, it is thought to inhibit the initial processing of pri-let-7 by the Microprocessor complex, a mechanism that appears to be independent of TUTase activity. nih.govnih.govgoogle.com The differential localization and mechanisms of these two paralogs suggest that they may have both overlapping and unique functions in different cellular contexts. nih.gov
The Double-Negative Feedback Loop: Interplay Between LIN28 and let-7 microRNAs
The relationship between LIN28 and let-7 is not a one-way street. Instead, they form a double-negative feedback loop, a classic regulatory motif in developmental biology. frontiersin.orgumassmed.edunih.gov While LIN28 inhibits the production of mature let-7, mature let-7 miRNAs can, in turn, bind to the 3' untranslated region (UTR) of the LIN28 mRNA and repress its translation. frontiersin.orgnih.gov
This reciprocal inhibition creates a bistable switch, where cells tend to exist in one of two states: high LIN28/low let-7 or low LIN28/high let-7. umassmed.edunih.gov The high LIN28/low let-7 state is characteristic of undifferentiated, proliferative cells, such as embryonic stem cells. umassmed.edu As cells differentiate, LIN28 levels decrease, allowing for the accumulation of mature let-7, which further suppresses LIN28 and promotes the differentiated state. frontiersin.orgnih.gov This elegant feedback loop is crucial for the precise control of developmental timing and the maintenance of cellular identity. umassmed.edunih.gov
Lin28-let-7 Inhibitor-1: A Chemical Probe for a Critical Pathway
The central role of the LIN28/let-7 axis in cancer has made it an attractive target for therapeutic intervention. Small molecules that can disrupt the interaction between LIN28 and let-7 precursors offer a promising strategy to restore the tumor-suppressive functions of let-7. One such molecule is this compound, also known as compound 1632 or C1632. medchemexpress.commedchemexpress.comaacrjournals.org
This compound has been identified as a potent antagonist of the LIN28/pre-let-7 interaction. medchemexpress.commedchemexpress.com By blocking this interaction, this compound can rescue the processing of let-7 and increase the levels of its mature, functional form in cancer cells that overexpress LIN28. aacrjournals.orgresearchgate.net
Research Findings on this compound
| Property | Finding | Source |
| Mechanism of Action | Potent antagonist of the Lin28/pre-let-7 interaction. | medchemexpress.commedchemexpress.com |
| IC50 | Inhibits Lin28A binding to pre-let-7a-2 with an IC50 of 8 μM. | medchemexpress.commedchemexpress.com |
| Cellular Effects | Inhibits proliferation in human cancer cells. | medchemexpress.commedchemexpress.com |
| Increases mature let-7 levels in cancer cells expressing high levels of LIN28. | aacrjournals.org | |
| Suppresses PD-L1 expression, leading to reactivation of antitumor immunity. | aacrjournals.org | |
| Reduces tumor-sphere formation. | researchgate.net |
Research has demonstrated that treatment with this compound can lead to a number of anti-cancer effects. In various human cancer cell lines, the inhibitor has been shown to suppress cell proliferation. aacrjournals.org Furthermore, by increasing the levels of mature let-7, it can lead to the downregulation of let-7 targets, including the immune checkpoint protein PD-L1. aacrjournals.org This suggests that inhibiting LIN28 could not only directly impede cancer cell growth but also enhance the body's own immune response against the tumor. aacrjournals.org
Properties
Molecular Formula |
C31H29N5O7 |
|---|---|
Molecular Weight |
583.6 |
IUPAC Name |
4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid |
InChI |
InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38) |
InChI Key |
GBHKWXUSQTVIBN-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(N2N=CC(C(C)(C)O3)=C2C4=C3C=C(N5CCN(C(OCC6=CC=CC=C6)=O)CC5)C([N+]([O-])=O)=C4)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lin28 let 7 Inhibitor 1; Lin28 let-7 Inhibitor 1; Lin28 let-7 Inhibitor-1; Lin28let7 Inhibitor-1; Lin28-let7 Inhibitor-1; Lin28-let-7 Inhibitor-1 |
Origin of Product |
United States |
Molecular Mechanisms of Lin28 Mediated Let 7 Biogenesis Inhibition
Structural Basis of LIN28-let-7 Precursor Interaction
The interaction between LIN28 and the precursor of let-7 (pre-let-7) is a critical step in the inhibition of miRNA processing. This interaction is mediated by two key RNA-binding domains within the LIN28 protein: the N-terminal cold-shock domain (CSD) and the C-terminal zinc knuckle domain (ZKD). mdpi.comnih.gov These domains recognize and bind to specific regions of the pre-let-7 hairpin structure, leading to a conformational change that prevents its further processing into mature let-7. nih.govnih.gov
Role of LIN28 Cold Shock Domain (CSD) in RNA Binding
The cold-shock domain of LIN28 plays a pivotal role in the initial recognition and remodeling of the pre-let-7 terminal loop. nih.govsemanticscholar.org While the CSD itself displays limited sequence specificity, it has a preference for single-stranded nucleic acids and can bind to the pre-let-7 with reasonable affinity on its own. nih.govoup.com This binding induces a conformational change in the terminal loop of the pre-let-7, which is thought to make the RNA more accessible for the subsequent binding of the zinc-knuckle domain. nih.govsemanticscholar.org This remodeling of the pre-let-7 structure by the CSD is a crucial step that facilitates the high-specificity interaction required for let-7 inhibition. nih.govmdpi.com
Role of LIN28 Zinc Knuckle Domain (ZKD) in RNA Binding
The C-terminal zinc knuckle domain (ZKD) of LIN28 is responsible for the high-specificity binding to the pre-let-7. nih.govnih.gov This domain is composed of two tandemly arranged CCHC-type zinc knuckles. mdpi.com The ZKD specifically recognizes and binds to a conserved GGAG motif located in the terminal loop of the pre-let-7. mdpi.comnih.gov This interaction is critical for the stable association of LIN28 with the pre-let-7 and is indispensable for the subsequent inhibition of its processing. nih.govnih.gov Crystal structures of LIN28 in complex with pre-let-7 fragments have confirmed that the ZKD makes direct contact with the GGAG motif, constraining the RNA in a conformation that is unfavorable for Dicer processing. nih.govresearchgate.net
Specificity of LIN28 Binding to let-7 Precursors (e.g., GGAG motif, (U)GAU motif)
The specificity of LIN28 for let-7 precursors is achieved through a bipartite recognition mechanism involving both the CSD and the ZKD. nih.govbiorxiv.org The ZKD provides the primary sequence-specific recognition by binding to a conserved GGAG motif within the terminal loop of most let-7 family members. mdpi.comnih.gov
In addition to the ZKD's interaction with the GGAG motif, the CSD has been found to recognize a (U)GAU motif. nih.govbiorxiv.org The presence of this CSD binding site further enhances the affinity and specificity of LIN28 for a subclass of let-7 precursors. nih.gov This dual-motif recognition allows LIN28 to selectively and efficiently target let-7 family members for inhibition. nih.govbiorxiv.org The coordinated binding of both domains to their respective motifs on the pre-let-7 RNA ensures a stable and specific interaction, which is a prerequisite for the subsequent inhibitory mechanisms. nih.govsemanticscholar.org
LIN28A-Dependent let-7 Inhibition Mechanisms
LIN28A primarily functions in the cytoplasm to inhibit the processing of pre-let-7 into mature let-7. mdpi.comnih.gov This is achieved through a mechanism that involves the recruitment of a terminal uridylyl transferase, leading to the oligouridylation and subsequent degradation of the pre-let-7. frontiersin.orgnih.gov
Recruitment and Activity of Terminal Uridylyl Transferase (TUTase/ZCCHC11)
Upon binding to pre-let-7, LIN28A acts as a platform to recruit the terminal uridylyl transferase 4 (TUT4), also known as ZCCHC11. frontiersin.orgmerckmillipore.com In vitro assays have demonstrated that the uridylating activity of ZCCHC11 is significantly enhanced in the presence of LIN28. nih.gov This recruitment is a key step in the LIN28A-mediated inhibition pathway. merckmillipore.comnih.gov The interaction between the ZKD of LIN28 and the N-terminal fragment of TUT4 is both necessary and sufficient to induce the oligouridylation of pre-let-7. nih.govosti.gov This suggests that the ZKD not only binds the pre-let-7 but also serves as the direct recruiter of the enzymatic machinery responsible for its modification. nih.gov
Oligouridylation of pre-let-7 and Subsequent Degradation by Exonucleases (e.g., DIS3L2)
The TUTase recruited by LIN28A adds a short tail of uridine (B1682114) residues to the 3' end of the pre-let-7, a process known as oligouridylation. mdpi.comoup.com This modification marks the pre-let-7 as a substrate for degradation. The oligouridylated pre-let-7 is no longer an efficient substrate for the enzyme Dicer, which is responsible for the final step of mature miRNA production. frontiersin.orgfrontiersin.org
Instead, the uridylated tail is recognized by the 3'-5' exonuclease DIS3L2. nih.govnih.gov DIS3L2 specifically degrades RNAs with 3' oligouridine tails. nih.govembopress.org Biochemical reconstitution assays have confirmed that 3' oligouridylation stimulates the activity of DIS3L2, and knocking down DIS3L2 in cells leads to the stabilization of uridylated pre-let-7. nih.gov Therefore, the LIN28A-mediated pathway culminates in the degradation of pre-let-7, effectively preventing the production of mature, functional let-7 miRNA. frontiersin.orgnih.gov
Data Tables
Table 1: Key Protein Domains in LIN28-let-7 Interaction
| Domain | Location in LIN28 | Function in let-7 Inhibition | Key Recognition Motif |
| Cold Shock Domain (CSD) | N-terminus | Initial binding and remodeling of pre-let-7 terminal loop. nih.govsemanticscholar.org | (U)GAU nih.govbiorxiv.org |
| Zinc Knuckle Domain (ZKD) | C-terminus | High-specificity binding to pre-let-7 and recruitment of TUTase. nih.govnih.gov | GGAG mdpi.comnih.gov |
Table 2: Proteins Involved in LIN28A-Mediated let-7 Degradation
| Protein | Protein Type | Role in the Pathway |
| LIN28A | RNA-binding protein | Recognizes pre-let-7 and recruits TUT4. mdpi.comnih.gov |
| TUT4 (ZCCHC11) | Terminal Uridylyl Transferase | Adds a poly(U) tail to the 3' end of pre-let-7. frontiersin.orgmerckmillipore.com |
| DIS3L2 | 3'-5' Exonuclease | Recognizes the poly(U) tail and degrades the pre-let-7. nih.govnih.gov |
LIN28B-Dependent let-7 Inhibition Mechanisms
LIN28B, a paralog of LIN28A, primarily operates through a different mechanism to suppress the maturation of let-7 microRNAs. nih.gov Its actions are predominantly localized to the nucleus and involve direct interaction with the primary transcripts of let-7. nih.govmdpi.com
The principal mechanism of LIN28B-mediated let-7 inhibition occurs within the nucleus. nih.gov LIN28B directly binds to the primary microRNA transcripts of let-7 (pri-let-7). nih.govuniprot.org This binding effectively sequesters the pri-let-7 transcripts, preventing their access to the Microprocessor complex, which is essential for the initial step of miRNA processing. nih.govoncotarget.com The Microprocessor complex, composed of the RNase III enzyme Drosha and its partner protein DGCR8, is responsible for cleaving pri-miRNAs into precursor miRNAs (pre-miRNAs). nih.govbiorxiv.org
By sequestering pri-let-7, LIN28B physically obstructs the interaction between the pri-let-7 and the Drosha-DGCR8 complex. nih.govgoogle.com Research has shown that LIN28B can localize to the nucleolus, a sub-nuclear compartment where the Microprocessor complex is largely absent. nih.govoup.com This spatial separation further ensures that the sequestered pri-let-7 transcripts are not processed. nih.gov RNA immunoprecipitation analyses have confirmed a direct association between LIN28B and pri-let-7g RNA, with a significant enrichment of pri-let-7 found in complex with LIN28B. nih.gov This sequestration leads to an accumulation of unprocessed pri-let-7 transcripts and a subsequent decrease in the levels of mature let-7 miRNAs. nih.gov This mechanism appears to be specific to let-7 family members, as LIN28B does not have a similar effect on the processing of other pri-miRNAs, such as pri-miR-21. nih.govuniprot.org
Table 1: Key Proteins in LIN28B-Mediated Nuclear Inhibition of let-7
| Protein | Function in let-7 Inhibition | Cellular Localization |
|---|---|---|
| LIN28B | Binds and sequesters pri-let-7 transcripts. nih.gov | Nucleus, Nucleolus nih.govoup.com |
| Drosha | RNase III enzyme component of the Microprocessor complex; cleaves pri-miRNA. nih.gov | Nucleus nih.gov |
| DGCR8 | Essential cofactor of the Microprocessor complex; binds pri-miRNA. nih.govbiorxiv.org | Nucleus google.com |
While the primary mechanism of LIN28B is nuclear, there is evidence suggesting that LIN28B can also act in the cytoplasm, particularly when overexpressed. nih.govuniprot.orgnih.gov In the cytoplasm, LIN28B can inhibit let-7 biogenesis at the pre-let-7 stage, similar to LIN28A. nih.govmdpi.com This process involves the recruitment of a terminal uridylyltransferase (TUTase), which adds a poly(U) tail to the 3' end of the pre-let-7 hairpin. nih.govoup.com
The key TUTases involved in this process are ZCCHC11 (also known as TUT4) and ZCCHC6 (also known as TUT7). nih.govmerckmillipore.comnih.govuniprot.org LIN28B, like LIN28A, can recruit these TUTases to the pre-let-7. nih.govmerckmillipore.com The addition of the oligo(U) tail to pre-let-7 prevents its processing by the Dicer enzyme and marks it for degradation by the exonuclease DIS3L2. nih.govoup.com Although this cytoplasmic mechanism is more characteristic of LIN28A, studies have shown that LIN28B can also interact with DIS3L2 in the cytoplasm of cancer cells. oup.comnih.gov The extent to which LIN28B utilizes this cytoplasmic pathway may be influenced by the intracellular concentration of let-7 precursors. nih.gov Some studies suggest that the cytoplasmic uridylation pathway actively participates in the blockade of let-7 biogenesis by LIN28B. nih.gov However, it is generally considered that the nuclear sequestration of pri-let-7 is the predominant and TUTase-independent mechanism for LIN28B. nih.gov
Table 2: Key Proteins in LIN28B-Mediated Cytoplasmic Inhibition of let-7
| Protein/Enzyme | Function in let-7 Inhibition | Cellular Localization |
|---|---|---|
| LIN28B | Recruits TUTases to pre-let-7. nih.govmerckmillipore.com | Cytoplasm nih.govmdpi.com |
| ZCCHC11 (TUT4) | Terminal uridylyltransferase that adds a poly(U) tail to pre-let-7. merckmillipore.comnih.gov | Cytoplasm nih.gov |
| ZCCHC6 (TUT7) | Alternative terminal uridylyltransferase with redundant function to ZCCHC11. nih.govnih.gov | Cytoplasm |
| DIS3L2 | Exonuclease that degrades uridylated pre-let-7. nih.gov | Cytoplasm nih.gov |
| Dicer | RNase III enzyme that processes pre-miRNA into mature miRNA; its action is blocked by uridylation. oup.com | Cytoplasm |
Biological Roles of the Lin28/let 7 Pathway: Implications for Modulatory Compounds
Regulation of Stem Cell Pluripotency and Self-Renewal
The LIN28/let-7 pathway is a cornerstone in the regulation of stem cell biology, acting as a gatekeeper of pluripotency and self-renewal. biologists.com LIN28 is highly expressed in undifferentiated embryonic stem cells (ESCs) and is a key component of the pluripotency network, with its expression promoted by core transcription factors like Oct-4, Sox2, and Nanog. nih.gov By blocking the biogenesis of the let-7 family of miRNAs, LIN28 prevents the differentiation of these stem cells. nih.govresearchgate.net
Conversely, the induction of let-7 inhibits the self-renewal of undifferentiated cells and promotes their differentiation. nih.gov The let-7 miRNAs achieve this by directly targeting and repressing key "stemness" factors, including c-Myc, Sall4, and LIN28 itself. nih.gov This dynamic interplay establishes a bistable switch: high LIN28 levels maintain the undifferentiated, self-renewing state, whereas a decline in LIN28 allows let-7 to accumulate, triggering a cascade that pushes the cell towards a differentiated fate. nih.govstem-art.com This mechanism is so fundamental that LIN28 was identified as one of the four factors capable of reprogramming human somatic cells into induced pluripotent stem cells (iPSCs). nih.gov
The critical role of this pathway in maintaining pluripotency highlights the therapeutic potential of modulatory compounds. A molecule like Lin28-let-7 Inhibitor-1, by disrupting the ability of LIN28 to suppress let-7, would be expected to increase mature let-7 levels. This would, in turn, downregulate pluripotency factors and promote the differentiation of stem cells, a process with significant implications for regenerative medicine and cancer therapy. mdpi.comnih.gov
Influence on Cellular Differentiation and Cell Fate Decisions
Beyond its role in pluripotent stem cells, the LIN28/let-7 axis exerts profound influence over cellular differentiation and the specification of various cell lineages throughout development. nih.govresearchgate.net
The LIN28/let-7 pathway was first identified through its role as a "heterochronic" regulator in C. elegans, controlling the timing of developmental events. biologists.comstem-art.com In these organisms, LIN28 promotes cell fates characteristic of early larval stages, while let-7 promotes the transition to later developmental stages and terminal differentiation. biologists.com This function is highly conserved in vertebrates, where the pathway continues to act as a crucial timer for cell fate succession. biologists.comrupress.org The decline in LIN28 expression and subsequent rise in let-7 levels is a conserved mechanism that ensures developmental programs proceed in the correct sequence. rupress.orgnih.gov Pharmacological intervention with a LIN28 inhibitor could therefore potentially be used to manipulate this developmental clock, encouraging the maturation of specific cell types.
In the developing mammalian nervous system, the LIN28/let-7 pathway is crucial for regulating the balance between neurogenesis (the formation of neurons) and gliogenesis (the formation of glial cells). stem-art.combiologists.com LIN28 is highly expressed in neural precursors and its sustained expression can enhance neurogenesis while preventing gliogenesis. biologists.comnih.gov The transition from producing neurons to producing glia during development is marked by a downregulation of LIN28. biologists.com Research indicates that LIN28's role in this context is complex, involving both let-7-dependent and let-7-independent mechanisms. biologists.comnih.gov For instance, a mutant LIN28 protein that can no longer suppress let-7 was still able to block glial differentiation, suggesting it has other molecular targets in this process. biologists.com The discovery of the SOX2–LIN28/let-7 pathway has further illuminated the mechanism by which neural precursor cell proliferation and neurogenic potential are maintained. nih.govresearchgate.net Modulating this pathway with an inhibitor could offer strategies for directing the differentiation of neural stem cells toward either neuronal or glial fates, which is of interest for treating neurodegenerative diseases and brain tumors. nih.gov
The specification of primordial germ cells (PGCs), the embryonic precursors of sperm and eggs, is another fundamental process regulated by LIN28. nih.goved.ac.uk Studies using in vitro differentiation of ESCs have shown that LIN28 is an essential regulator of PGC formation. nih.govnih.gov It functions by inhibiting let-7 maturation, which in turn leads to the induction of the master germ cell regulator, BLIMP1, a known let-7 target. nih.govnih.gov Both the knockout of Lin28a and the overexpression of let-7 result in a reduction of PGCs during embryonic development. stem-art.com The expression of LIN28 is highest in the PGC stage and decreases as germ cells begin to differentiate, indicating its role in maintaining the germline stem cell state. ed.ac.uk The ability to influence this pathway with a Lin28-let-7 inhibitor could provide a chemical tool to study and potentially control the earliest stages of germline development. nih.gov
The LIN28/let-7 axis acts as a key heterochronic switch in the hematopoietic system, regulating the transition from fetal to adult hematopoiesis. rupress.orgnih.gov The LIN28B paralog is highly expressed in fetal hematopoietic stem cells (HSCs), where it suppresses let-7. nih.gov This state is characterized by robust production of red blood cells (erythroid-dominant hematopoiesis) to support the fetus. rupress.orgnih.gov As development progresses to adulthood, LIN28B expression decreases, allowing let-7 levels to rise. rupress.org This shift promotes a myeloid-dominant output, where granulocytes become more predominant to provide innate immunity. rupress.orgnih.gov Ectopic activation of let-7 in the fetal state can prematurely induce an adult-like hematopoietic output. rupress.orgnih.gov One of the key effectors in this switch is the protein HMGA2, a let-7 target. rupress.org Therefore, application of a LIN28 inhibitor could be explored as a method to promote the maturation of hematopoietic progenitors, potentially influencing blood cell composition.
Modulation of Cellular Metabolism
The LIN28/let-7 pathway has been established as a central regulator of cellular and organismal metabolism, particularly glucose metabolism. amegroups.orgnih.gov Overexpression of LIN28A or LIN28B in mouse models leads to increased insulin (B600854) sensitivity and resistance to diet-induced diabetes. nih.govnih.gov Conversely, the loss of LIN28A or overexpression of let-7 results in insulin resistance and impaired glucose tolerance. nih.gov
The mechanism for this metabolic control is largely, though not exclusively, mediated through let-7. nih.govnih.gov The let-7 miRNAs directly target and repress multiple key components of the insulin-PI3K-mTOR signaling pathway, including the insulin receptor (INSR), insulin-like growth factor 1 receptor (IGF1R), and insulin receptor substrate 2 (IRS2). nih.govnih.gov By inhibiting let-7, LIN28 de-represses these targets, enhancing insulin-PI3K-mTOR signaling, which promotes glucose uptake and utilization. stem-art.comnih.gov The effects of LIN28A on glucose tolerance and insulin sensitivity can be reversed by treatment with the mTOR inhibitor rapamycin. nih.gov Furthermore, LIN28 can also influence metabolism through let-7-independent mechanisms by directly binding to and enhancing the translation of mRNAs for metabolic enzymes. amegroups.orgharvard.edu
Given this profound influence on a key metabolic pathway, a this compound could have significant metabolic consequences. By increasing let-7 levels, such an inhibitor would be predicted to repress components of the insulin-PI3K-mTOR pathway, potentially leading to a state of reduced insulin sensitivity. This highlights the pathway as a potential, albeit complex, target for metabolic diseases.
Mentioned Compounds
Involvement in Tissue Regeneration Processes
The LIN28/let-7 pathway is a key regulator of tissue repair and regeneration, processes that often require a shift towards a more embryonic-like, proliferative, and metabolically active state. amegroups.orgnih.gov Overexpression of LIN28A has been shown to enhance the repair of various tissues, including digits and hair follicles, partly by promoting the proliferation of necessary cell types. wjgnet.com This regenerative capacity is linked to the pathway's ability to reprogram cellular metabolism, favoring glycolysis to provide the necessary building blocks for new tissue. nih.gov
In the nervous system, the capacity for regeneration is often limited, especially in adult mammals. The LIN28/let-7 axis has been identified as a crucial modulator of axonal regrowth after injury. nih.govwjgnet.com Studies have shown that upregulation of LIN28 can promote axonal regeneration in both the peripheral and central nervous systems. wjgnet.com This is achieved, in part, by repressing let-7 in glial cells, which would otherwise inhibit nerve growth factor. wjgnet.com Furthermore, transient overexpression of LIN28 in postnatal sensory neurons can induce axonal regeneration by modulating the AKT-mTOR pathway, a key mediator of cell growth and survival. nih.govfrontiersin.org Conversely, elevated levels of let-7 in older neurons inhibit the expression of factors required for axon regeneration, contributing to the age-related decline in neuronal repair capacity. mdpi.com
Model organisms with robust regenerative capabilities, such as the axolotl (Ambystoma mexicanum), provide valuable insights into the mechanisms governing tissue replacement. nih.gov Studies on axolotl limb regeneration have revealed dynamic changes in the expression of LIN28 and let-7. nih.gov During the blastema stage, a key phase of proliferation, LIN28B levels are high while let-7 levels are suppressed. nih.gov Functional inhibition of LIN28 during this critical window leads to an increase in mature let-7 levels, an alteration in cellular metabolism, and defects in the outgrowth of the regenerating limb. nih.gov Similarly, in zebrafish, the Yap-lin28a axis is essential for regenerating sensory hair cells after severe injury by activating the Wnt pathway downstream of let-7 inhibition. nih.gov These findings underscore the conserved and fundamental role of the LIN28/let-7 circuit in orchestrating the complex cellular and metabolic events required for successful epimorphic regeneration. nih.gov
Mechanistic Characterization of Lin28 Let 7 Inhibitor 1 Action
Inhibition of LIN28-let-7 Protein-RNA Interaction
The fundamental action of Lin28-let-7 Inhibitor-1 is the disruption of the physical interaction between the LIN28 protein and the let-7 precursor microRNA (pre-let-7). LIN28 is an RNA-binding protein that selectively binds to the terminal loop of let-7 family precursors. nih.gov This binding is a critical step in the LIN28-mediated suppression of let-7 maturation. By binding to pre-let-7, LIN28 prevents its processing by the Dicer enzyme, thereby blocking the production of mature, functional let-7 miRNA. mdpi.comnih.gov
This compound functions by competitively binding to LIN28, preventing it from associating with pre-let-7. This inhibitory action has been demonstrated through various biochemical and cellular assays. For instance, fluorescence polarization assays have been instrumental in identifying and characterizing small molecules that disrupt the LIN28:let-7 interaction. nih.gov Electrophoretic mobility shift assays (EMSA) have further validated the ability of these inhibitors to prevent the formation of the LIN28-let-7 complex in a dose-dependent manner. acs.org The successful disruption of this protein-RNA interaction is the initial and most crucial step in restoring the normal biogenesis of the tumor-suppressive let-7 microRNA.
Disruption of LIN28's Binding to Specific Domains (CSD, ZKD)
The interaction between LIN28 and pre-let-7 is a coordinated effort involving two key RNA-binding domains within the LIN28 protein: the N-terminal cold-shock domain (CSD) and the C-terminal zinc knuckle domain (ZKD). mdpi.comresearchgate.net Both of these domains are essential for the high-affinity, bipartite binding to pre-let-7. The CSD recognizes and remodels the terminal loop of the pre-let-7, while the ZKD specifically binds to a conserved GGAG motif near the terminal loop. mdpi.comresearchgate.net
This compound is designed to interfere with the binding at one or both of these critical domains. Some inhibitors have been shown to specifically target the CSD, while others may act on the ZKD. nih.gov For example, the inhibitor LI71 has been demonstrated to bind directly to the CSD of LIN28, thereby disrupting its RNA-binding activity. nih.gov Conversely, the compound TPEN has been shown to destabilize the ZKD by chelating the zinc ions essential for its structure and function. nih.gov By targeting these specific domains, the inhibitor effectively dismantles the molecular machinery that LIN28 uses to sequester and inhibit pre-let-7.
| Inhibitor | Target Domain | Mechanism of Action |
|---|---|---|
| LI71 | Cold Shock Domain (CSD) | Directly binds to the CSD, disrupting RNA binding. |
| TPEN | Zinc Knuckle Domain (ZKD) | Destabilizes the ZKD by chelating essential zinc ions. |
Restoration of let-7 MicroRNA Biogenesis and Maturation
The direct consequence of inhibiting the LIN28-let-7 interaction is the restoration of normal let-7 microRNA biogenesis. When LIN28 is prevented from binding to pre-let-7, the precursor miRNA becomes available for processing by the cellular microRNA machinery. mdpi.comnih.gov The pre-let-7 is then cleaved by the Dicer enzyme in the cytoplasm, leading to the production of the mature, approximately 22-nucleotide let-7 miRNA duplex. nih.gov One strand of this duplex is then loaded into the RNA-induced silencing complex (RISC), enabling it to perform its gene-regulatory functions. mdpi.com
Studies have demonstrated that treatment with LIN28 inhibitors, such as KCB3602 and C1632, leads to a significant increase in the cellular levels of mature let-7 microRNAs. nih.govaacrjournals.org This restoration of let-7 levels is a critical step in reversing the oncogenic effects of LIN28 overexpression. The re-establishment of a functional pool of mature let-7 allows for the subsequent downregulation of its numerous oncogenic target genes.
Downstream Molecular Effects of Inhibitor Action
The restoration of mature let-7 levels initiates a cascade of downstream molecular events that contribute to the anti-tumor effects of this compound. These effects include the upregulation of various let-7 family members, the downregulation of key oncogenes, and the modulation of the tumor immune microenvironment.
The let-7 family of microRNAs consists of multiple members that are encoded by different genomic loci. nih.gov LIN28 is known to be a global repressor of the entire let-7 family. harvard.edu Consequently, the inhibition of LIN28 leads to a broad upregulation of various mature let-7 family members. This widespread restoration of the let-7 family is significant, as different let-7 members can have distinct and overlapping sets of target genes, leading to a more comprehensive suppression of oncogenic pathways.
Mature let-7 microRNAs function as tumor suppressors by binding to the 3' untranslated regions (3'-UTRs) of messenger RNAs (mRNAs) encoding for key oncogenes, leading to their translational repression or degradation. nih.govfrontiersin.org Among the most well-characterized targets of the let-7 family are the oncogenes RAS, MYC, and HMGA2. nih.govacs.org Overexpression of LIN28 leads to a decrease in let-7 levels and a corresponding increase in the expression of these oncogenes, which drive tumor growth and proliferation. nih.govfrontiersin.org
Treatment with this compound, by restoring mature let-7 levels, leads to the subsequent downregulation of these critical oncogenes. nih.govacs.org For instance, studies have shown that inhibition of LIN28 results in decreased expression of RAS, MYC, and HMGA2 in cancer cells. acs.org This downregulation of key oncogenic drivers is a major contributor to the anti-proliferative and anti-tumorigenic effects of LIN28 inhibitors.
| Oncogene | Function in Cancer | Regulation by let-7 |
|---|---|---|
| RAS | Signal transduction, cell proliferation, and survival | Directly targeted and repressed by let-7 |
| MYC | Transcription factor promoting cell growth and proliferation | Directly targeted and repressed by let-7 |
| HMGA2 | Architectural transcription factor involved in tumorigenesis and metastasis | Directly targeted and repressed by let-7 |
Recent evidence has expanded the known functions of the LIN28/let-7 axis to include the regulation of the tumor immune microenvironment. Specifically, let-7 has been identified as a post-transcriptional repressor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. aacrjournals.orgnih.gov Cancer cells often overexpress PD-L1 on their surface to evade immune surveillance by T cells. aacrjournals.org
By suppressing let-7 biogenesis, LIN28 promotes the expression of PD-L1, thereby contributing to an immunosuppressive tumor microenvironment. mdpi.comaacrjournals.org The use of a LIN28 inhibitor, such as C1632, has been shown to increase let-7 levels, which in turn suppresses PD-L1 expression. aacrjournals.org This downregulation of PD-L1 can lead to the reactivation of anti-tumor immunity, suggesting that LIN28 inhibitors may have a dual role in directly inhibiting cancer cell growth and enhancing the immune system's ability to recognize and eliminate tumor cells. aacrjournals.org
Influence on Anti-apoptotic Proteins (e.g., BCL2L1)
The Lin28/let-7 signaling pathway is a critical regulator of cellular processes, including apoptosis, in part through its modulation of anti-apoptotic proteins like B-cell lymphoma 2-like 1 (BCL2L1), also known as Bcl-xL. The inhibition of Lin28 restores the tumor-suppressive functions of the let-7 family of microRNAs, which post-transcriptionally regulate the expression of key oncogenic proteins, including BCL2L1.
Research has demonstrated that the RNA-binding protein Lin28 negatively regulates the biogenesis of let-7 microRNAs. frontiersin.org This suppression of let-7 leads to the increased expression of let-7 target genes, such as BCL2L1, which promotes cell survival and inhibits apoptosis. Consequently, the inhibition of Lin28 is a therapeutic strategy to increase let-7 levels, thereby downregulating BCL2L1 and promoting cancer cell death.
In colorectal cancer (CRC) cells, for instance, the silencing of Lin28 has been shown to promote apoptosis by upregulating let-7c, which in turn targets BCL2L1. nih.govspandidos-publications.commdpi.comnih.gov Studies have indicated that let-7c directly binds to the 3' untranslated region (UTR) of BCL2L1 mRNA, leading to a decrease in BCL2L1 protein levels in a post-transcriptional manner. spandidos-publications.comnih.gov This targeted downregulation of the anti-apoptotic BCL2L1 protein is a key mechanism through which Lin28 inhibition exerts its pro-apoptotic effects.
The functional relationship between Lin28, let-7, and BCL2L1 has been observed in various cancer models. For example, in hepatocellular carcinoma, the dysregulation of Lin28 was found to inhibit let-7 family microRNAs, leading to the upregulation of the anti-apoptotic protein Bcl-xL (BCL2L1). nih.gov This suggests that the Lin28/let-7/BCL2L1 axis plays a significant role in conferring resistance to chemotherapeutic drugs. nih.gov
The table below summarizes the effects of Lin28 inhibition on the expression of let-7 and the subsequent impact on BCL2L1 protein levels, as documented in studies on colorectal cancer cells.
| Experimental Condition | let-7c Expression | BCL2L1 Protein Level | Apoptosis |
| Lin28 Silencing | Increased | Decreased | Increased |
| Forced let-7c Overexpression | Increased | Decreased | Increased |
| Lin28 Silencing with let-7c Inhibition | Decreased | Increased | Attenuated |
Preclinical Research Applications and Biological Impact of Lin28 Let 7 Inhibitor 1
Effects on Cellular Proliferation, Differentiation, and Apoptosis in In Vitro Models
Inhibition of the Lin28-let-7 interaction triggers significant cellular changes, primarily by restoring the tumor-suppressing functions of let-7 miRNAs. This restoration leads to the downregulation of key let-7 targets, which are often involved in cell proliferation and the maintenance of undifferentiated states. uzh.ch
The deregulation of the Lin28/let-7 axis, characterized by high Lin28 and low let-7 levels, is a common feature in many human cancers and is associated with malignant transformation. uzh.ch Research using Lin28-let-7 inhibitors has demonstrated significant anti-cancer effects across various cancer cell lines.
The small molecule inhibitor C1632 has been shown to effectively inhibit the proliferation and viability of cancer cells. aacrjournals.org In studies involving ovarian cancer (OC) cell lines, C1632 significantly reduced DNA replication, impeded clone formation, and arrested the cell cycle in the G0/G1 phase. nih.gov It also demonstrated an inhibitory effect on cell-matrix adhesion, migration, and invasion. nih.gov Similar effects were observed in non-small-cell lung cancer (NSCLC) cells, where C1632 suppressed cell viability and colony formation by inhibiting DNA replication and inducing G0/G1 arrest. nih.gov The inhibitory action of C1632 has been linked to its ability to increase mature let-7 levels, which in turn suppresses the expression of oncogenes. aacrjournals.org
| Research Finding | Cancer Type Investigated | Observed Effect of Lin28-let-7 Inhibitor (C1632) |
| Reduced DNA Replication | Ovarian Cancer, Non-Small-Cell Lung Cancer | nih.govnih.gov |
| G0/G1 Phase Cell Cycle Arrest | Ovarian Cancer, Non-Small-Cell Lung Cancer | nih.govnih.gov |
| Decreased Cell Viability & Proliferation | Ovarian Cancer, Non-Small-Cell Lung Cancer, various human cancer cell lines | aacrjournals.orgnih.govnih.gov |
| Inhibition of Cell Migration and Invasion | Ovarian Cancer, Non-Small-Cell Lung Cancer | nih.govnih.gov |
| Reduced Clonogenic and Tumor-Sphere Forming Ability | Human cancer cell lines (e.g., Huh7) | uzh.ch |
The Lin28/let-7 pathway acts as a molecular switch that helps maintain cellular pluripotency versus a differentiated state. nih.gov Lin28 is highly expressed in undifferentiated embryonic stem cells (ESCs), where it suppresses let-7 to support self-renewal. As development progresses, Lin28 levels fall, allowing let-7 to accumulate and promote differentiation. nih.gov
The application of Lin28-let-7 inhibitors in ESC models provides a tool to probe and manipulate this balance. In murine ESCs, treatment with the inhibitor C1632 induced a morphology consistent with differentiation. uzh.chrndsystems.com This morphological change was accompanied by an increase in the levels of mature let-7 miRNAs and a reduction in Lin28A protein. uzh.ch Furthermore, there were corresponding changes in the expression of genes associated with stemness and differentiation. uzh.ch Studies using other inhibitors like LI71 have also been employed to effectively block the Lin28-let-7 interaction in mouse ESCs for mechanistic studies. nih.gov These findings underscore that pharmacological inhibition of the Lin28-let-7 axis can push embryonic stem cells away from a state of self-renewal and towards differentiation.
Modulation of Intracellular Signaling Pathways in Research Models
The restoration of let-7 function via Lin28 inhibitors has profound effects on several key intracellular signaling pathways that are often dysregulated in cancer and other diseases.
The phosphatidylinositol-3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its abnormal activation is a hallmark of many cancers. mdpi.com The Lin28/let-7 axis directly influences this pathway. Research has shown that let-7 miRNAs target and repress multiple components of the insulin-PI3K-mTOR signaling cascade. researchgate.net Consequently, the overexpression of Lin28, by suppressing let-7, can lead to increased activity of this pathway.
In research models, inhibiting Lin28 is expected to downregulate PI3K/mTOR signaling. Studies have demonstrated that multiple regulators of the mTOR pathway are known targets of the Lin28/let-7 axis. nih.gov The use of mTOR inhibitors in cancer cells driven by Lin28 has been shown to suppress proliferation and induce apoptosis, highlighting the functional connection between these pathways. nih.gov
The Wnt/β-catenin signaling pathway is crucial for maintaining stem cell properties in both normal and cancerous tissues. nih.govbiologists.com A direct regulatory link has been established where the Wnt/β-catenin pathway transcriptionally activates Lin28. nih.govbiologists.com This upregulation of Lin28 leads to the suppression of let-7, which in turn promotes the expansion of breast cancer stem cells. nih.govbiologists.com
This signaling cascade places Lin28 as a critical intermediary between Wnt activation and let-7 suppression. biologists.comresearchgate.net Therefore, the use of a Lin28-let-7 inhibitor can functionally oppose the pro-stemness effects of Wnt/β-catenin signaling. By blocking Lin28, the inhibitor would prevent the Wnt-mediated downregulation of let-7, thereby curtailing the expansion of cancer stem cell populations. nih.govbiologists.com
| Pathway Component | Interaction with Lin28/let-7 Axis | Effect of Lin28-let-7 Inhibition |
| Wnt/β-catenin | Activates transcription of Lin28, leading to let-7 suppression. nih.govbiologists.com | Counteracts Wnt-mediated let-7 suppression and expansion of cancer stem cells. nih.govbiologists.com |
| PI3K/mTOR | Let-7 targets multiple components, so Lin28 expression enhances pathway activity. researchgate.net | Leads to downregulation of the pathway, reducing cell growth and survival signals. nih.gov |
| NF-κB | Forms a positive feedback loop: NF-κB activates Lin28, which suppresses let-7, increasing IL-6, which further activates NF-κB. nih.govresearchgate.net | Breaks the inflammatory feedback loop, potentially reducing transformation and cancer stem cell self-renewal. nih.gov |
A significant link between chronic inflammation and cancer is mediated by a positive feedback loop involving NF-κB, Lin28, let-7, and the cytokine Interleukin-6 (IL-6). nih.govresearchgate.net In this circuit, the inflammatory transcription factor NF-κB directly activates the transcription of Lin28. nih.gov The subsequent Lin28-mediated suppression of let-7 leads to an increase in IL-6 levels, as IL-6 is a direct target of let-7. mdpi.comnih.gov This elevated IL-6 then further activates NF-κB, completing a self-reinforcing loop that can drive cell transformation and the self-renewal of cancer stem cells. nih.gov
A Lin28-let-7 inhibitor can serve as a tool to disrupt this inflammatory cycle. By preventing Lin28 from suppressing let-7, the inhibitor would restore let-7's ability to repress IL-6 expression. This would break the positive feedback mechanism, reduce the inflammatory signaling that promotes malignancy, and potentially inhibit the transformation process. nih.gov
Cell Cycle Regulation
Lin28-let-7 Inhibitor-1 has demonstrated a significant impact on cell cycle progression in cancer cells. Research in non-small-cell lung cancer (NSCLC) and ovarian cancer models shows that the compound effectively suppresses cancer cell proliferation by inhibiting DNA replication and inducing cell cycle arrest. nih.govnih.govnih.gov Specifically, treatment with the inhibitor leads to an arrest in the G0/G1 phase of the cell cycle. nih.govnih.govresearchgate.net This halt in progression prevents cells from entering the synthesis (S) phase, thereby impeding cell division and clone formation. nih.govresearchgate.net The mechanism is linked to the restoration of let-7 function, which in turn downregulates the expression of key oncogenes and cell cycle promoters that are normally suppressed by this microRNA family. wjgnet.comamegroups.org
Efficacy in In Vivo Preclinical Disease Models (Non-Human)
The therapeutic potential of this compound has been evaluated in several in vivo preclinical models, demonstrating its capacity to inhibit tumor growth and modulate the tumor microenvironment.
This compound has shown significant efficacy in reducing tumor growth in various mouse xenograft models. In a model using cisplatin-resistant NSCLC cells (A549R), treatment with the inhibitor resulted in a notable reduction in tumor size and weight over an 18-day period compared to untreated controls. nih.gov Similar inhibitory effects on xenograft tumor growth have been observed in models of ovarian cancer, Group 3 medulloblastoma, and hepatocellular carcinoma (HCC). researchgate.netnih.govresearchgate.netnih.gov Furthermore, the compound has been shown to inhibit tumor growth and metastasis in immunodeficient mouse models of human breast cancer. Importantly, these studies have reported that the treatment did not adversely affect the body weight of the mice, suggesting a favorable toxicity profile in these non-human models. nih.govresearchgate.net
Table 1: Effect of this compound on A549R Xenograft Tumor Growth
| Treatment Group | Mean Tumor Weight (g) ± SD | P-value |
|---|---|---|
| Untreated Control | 2.35 ± 0.43 | p < 0.05 |
| This compound Treated | 1.36 ± 0.27 |
Data sourced from a study on non-small-cell lung cancer xenografts. nih.gov
This compound exerts significant immunomodulatory effects by influencing immune checkpoint pathways. The inhibitor has been shown to increase cellular let-7 levels, which subsequently suppresses the expression of Programmed Death-Ligand 1 (PD-L1) in multiple human cancer cell lines. nih.gov PD-L1 is a crucial protein that cancer cells use to evade the host immune system. wjgnet.com By downregulating PD-L1, the inhibitor can enhance T cell-mediated antitumor immunity. In a hepatocellular carcinoma xenograft model, co-administration of the inhibitor with glypican-3 (GPC3)-chimeric antigen receptor (CAR) T cells led to enhanced anti-tumor activity. nih.gov This effect was linked to the compound's ability to suppress not only PD-L1 but also indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that contributes to an immunosuppressive tumor microenvironment. nih.gov These findings suggest that inhibiting the Lin28 axis can render tumors more susceptible to immunotherapies. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Compound Optimization
This compound is chemically known as N-methyl-N-[3-(3-methyl nih.govresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide. nih.gov While extensive structure-activity relationship (SAR) studies comparing a wide range of analogues have not been detailed in the available literature, the identification and activity of this specific molecule highlight the importance of its core structure. The key structural features responsible for its biological activity are embodied in its triazolopyridazine scaffold linked to a phenylacetamide group. This compound was identified from a screen of 16,000 molecules, indicating the specificity of this chemical structure in disrupting the Lin28/let-7 interaction. nih.gov The triazolopyridazine core is a heterocyclic system that forms the foundation of the molecule, while the N-methyl-phenylacetamide portion likely contributes to the binding affinity and specificity for the Lin28 protein. drugbank.com Further optimization would likely involve modification of substituents on both the triazolopyridazine and phenyl rings to enhance potency and refine pharmacological properties.
Optimization of Scaffolds for Enhanced Biological Potency
The development of potent and specific inhibitors for the Lin28-let-7 interaction is a significant area of preclinical research, primarily due to the challenges associated with targeting protein-RNA interactions. uzh.chnih.gov Initial high-throughput screening efforts have identified several small molecule scaffolds that can disrupt this interaction, paving the way for medicinal chemistry optimization to enhance biological potency. These efforts often focus on extensive structure-activity relationship (SAR) studies to understand the key molecular features required for effective inhibition.
One promising class of inhibitors is based on the trisubstituted pyrrolinone scaffold. An initial screening identified a hit compound, which was then subjected to extensive SAR evaluation involving 95 different small molecules. nih.govnih.gov This research led to the development of new trisubstituted pyrrolinones with N-biphenyl or N-dibenzofuran substituents. nih.govnih.gov A key finding from these studies was that a previously assumed indispensable salicylic (B10762653) acid moiety could be replaced. nih.govnih.gov Further optimization of the N-biphenyl group, by fusing it with a furanyl moiety to create a more rigid tricyclic dibenzofuran (B1670420) substituent, was explored to reduce the conformational entropy penalty upon binding to the target. acs.org This modification generally led to higher activity, particularly with an unsubstituted benzoyl group at the 4-position of the pyrrolinone core. nih.govacs.org
Another scaffold that has undergone significant optimization is the chromenopyrazole core. To improve upon initial hits that had moderate to weak inhibitory activity, researchers employed a spirocyclization strategy. nih.gov This approach created representative compounds (compounds 2-5) that demonstrated potent in vitro activity and single-digit micromolar potency in inhibiting the proliferation of cancer cells expressing Lin28. nih.gov The spirocyclic modification also introduced a position on the molecule suitable for adding other functional groups, allowing for further structural diversification and optimization. nih.gov
In a different approach, researchers developed bifunctional conjugates using the chromenopyrazole scaffold. nih.gov After identifying a suitable position for linker attachment through SAR studies, chromenopyrazole inhibitors were conjugated with tailor-designed peptides. nih.gov These peptides were designed to interact with "hotspot" amino acid residues at the Lin28-let-7 binding interface, creating a new chemical modality for targeting this protein-RNA interaction. nih.gov
| Scaffold | Optimization Strategy | Key Findings | Example Compounds |
|---|---|---|---|
| Trisubstituted Pyrrolinone | Extensive SAR studies; substitution at N-position. | Replacement of salicylic acid moiety; introduction of rigid N-dibenzofuran substituent enhanced activity. nih.govnih.govacs.org | N-biphenyl and N-dibenzofuran pyrrolinones |
| Chromenopyrazole | Spirocyclization strategy. | Resulted in potent in vitro activity and introduced a site for further modification. nih.gov | Compounds 2-5 |
| Chromenopyrazole | Conjugation with peptides. | Created bifunctional molecules targeting hotspot residues at the binding interface. nih.gov | Compound 83 (PH-223) |
Strategies for Improving Cellular Permeability and Efficacy in Biological Systems
A significant hurdle in the development of Lin28-let-7 inhibitors is translating potent in vitro activity into effective action within a cellular environment. Many small molecules identified through initial screens suffer from poor cellular permeability and, consequently, low efficacy in biological systems. Researchers are employing several strategies to overcome these limitations.
One primary chemical strategy involves modifying the physicochemical properties of the inhibitor scaffolds. For instance, in the development of trisubstituted pyrrolinone inhibitors, a crucial discovery was that replacing a negatively charged salicylic acid moiety with a heterocyclic substituent improved membrane permeability. nih.govnih.gov This structural change led to increased activity in cellular assays, demonstrating a direct link between chemical properties and biological efficacy. nih.govnih.gov
Another approach focuses on optimizing for metabolic stability. The derivative Ln268 was developed from lead compounds (Ln115, Ln15, and Ln7) and showed significantly higher metabolic stability, with a half-life of 462 minutes compared to its parent compound's 347 minutes. researchgate.net This improved stability is a key factor for maintaining effective concentrations within biological systems.
The inherent properties of certain compounds can also contribute to their cellular uptake. TPEN , a potent zinc chelator, is a cell-permeable compound that inhibits the zinc knuckle domain (ZKD) of Lin28 by disrupting its structure. nih.gov Similarly, the compound 5-(methylamino)nicotinic acid was predicted to be cell-permeable based on a favorable logP (octanol-water partition coefficient) of 0.28, a prediction that was confirmed when it showed specific inhibition of Lin28 in a cellular reporter assay. nih.gov
Beyond modifying the inhibitor itself, broader drug delivery strategies are also being considered. While not yet specifically applied in detail to a single Lin28 inhibitor, the use of engineered vehicles like polymeric nanoparticles is a known strategy for improving systemic circulation, cellular permeability, and immunocompatibility of small-molecule therapeutics. mdpi.com Such bioengineering approaches may prove valuable for delivering potent Lin28 inhibitors to their intracellular targets. mdpi.com
| Strategy | Mechanism | Example |
|---|---|---|
| Modification of Physicochemical Properties | Replacing a charged group (salicylic acid) with a neutral heterocyclic substituent to improve membrane permeability. nih.govnih.gov | N-dibenzofuran pyrrolinones |
| Enhancement of Metabolic Stability | Chemical derivation to reduce clearance and increase half-life in a cellular environment. researchgate.net | Ln268 |
| Exploitation of Inherent Properties | Utilizing a compound's ability to chelate ions (TPEN) or its favorable logP value to facilitate cell entry. nih.gov | TPEN, 5-(methylamino)nicotinic acid |
| Advanced Drug Delivery | Use of engineered vehicles to improve systemic circulation and cell penetration. mdpi.com | Polymeric nanoparticles (general approach) |
Future Directions and Remaining Challenges in Lin28 Let 7 Inhibitor Research
Elucidating Comprehensive Mechanisms of Action for Novel Inhibitors
A primary challenge in the development of Lin28-let-7 inhibitors is achieving a complete understanding of their mechanisms of action. The Lin28 protein itself has a complex, multi-domain approach to inhibiting let-7 biogenesis. It utilizes both a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD) to bind to the precursor of let-7 (pre-let-7). nih.govnih.gov This binding prevents processing by the Dicer enzyme and recruits terminal uridylyltransferases (TUTases) that mark the pre-let-7 for degradation. mdpi.comnih.gov
Novel inhibitors have been developed to target different components of this interaction. For instance, some small molecules are designed to bind directly to one of the RNA-binding domains of Lin28. A high-throughput screening identified compounds that selectively inhibit individual domains of Lin28; for example, the inhibitor LI71 binds to the CSD, whereas TPEN destabilizes the ZKD by chelating its zinc ions. nih.gov More recent computer-aided drug design efforts have identified new lead compounds, such as Ln7, Ln15, and Ln115, that specifically target the ZKD of both Lin28A and Lin28B isoforms. mdpi.combohrium.com
Future research must move beyond simple binding assays to fully map the downstream consequences of these interactions. A key question is how inhibitor binding translates into functional restoration of let-7 processing. The precise structural changes induced in Lin28 or the pre-let-7 RNA upon inhibitor binding are often not fully characterized. rsc.org It remains to be elucidated whether inhibitors work by sterically hindering the Lin28-RNA interaction, by inducing conformational changes in the protein that render it inactive, or by preventing the recruitment of other factors like TUT4/7. mdpi.commdpi.com A comprehensive mechanistic understanding will require a combination of structural biology (X-ray crystallography, Cryo-EM), biophysical techniques, and detailed cellular assays to confirm that the restoration of mature let-7 levels is a direct consequence of on-target inhibition. rsc.org
| Inhibitor | Target Domain | Reported Mechanism of Action |
| LI71 | Cold-Shock Domain (CSD) | Directly binds to the CSD, disrupting RNA binding. mdpi.comnih.gov |
| TPEN | Zinc Knuckle Domain (ZKD) | Chelates Zn2+ atoms, leading to the destabilization of the ZKD. nih.gov |
| Ln7, Ln15, Ln115 | Zinc Knuckle Domain (ZKD) | Target the docking pocket of the ZKD on both Lin28A and Lin28B to block let-7 binding. bohrium.comnih.gov |
| Compound 1632 | Undefined | Shown to block the interaction between Lin28A and let-7, but the exact binding site is not yet defined. mdpi.com |
Addressing Specificity and Selectivity Challenges
A major hurdle for any therapeutic agent is ensuring it acts specifically on its intended target while minimizing off-target effects. This is particularly challenging for inhibitors of protein-RNA interactions, which have historically been considered difficult to drug. rsc.orgrsc.org The RNA-binding domains of Lin28, particularly the CSD, are members of large protein families with conserved structures, raising the risk of cross-reactivity. nih.gov
Furthermore, Lin28 has functions beyond let-7 regulation; it directly binds to and modulates the translation of other mRNAs, such as those for IGF-2 and Oct4. mdpi.comaacrjournals.org An ideal inhibitor would disrupt the Lin28-let-7 interaction without affecting these other potentially vital cellular functions. Current research is focused on developing inhibitors with high selectivity for the specific conformation Lin28 adopts when bound to pre-let-7. The discovery of compounds like Ln7, Ln15, and Ln115, which showed minimal impact on Lin28-negative cells, confirms that on-target effects can be achieved. bohrium.com
However, achieving selectivity between the two Lin28 paralogs, Lin28A and Lin28B, presents another layer of complexity. While they share structural similarities, they have distinct subcellular localizations and mechanisms for inhibiting let-7. mdpi.com Lin28B primarily acts in the nucleus on the primary let-7 transcript, while Lin28A acts in the cytoplasm on the precursor form. mdpi.comnih.gov Most current inhibitors, including the Ln series, appear to target both isoforms. nih.gov Future work must focus on developing paralog-specific inhibitors, which will be crucial tools for dissecting the distinct biological roles of Lin28A and Lin28B and could lead to more refined therapeutic strategies. This will require advanced screening techniques and structure-based design to exploit the subtle differences between the two proteins. researchgate.netaacrjournals.org
Advancements in Delivery Methods for Small Molecule RNA-Targeting Agents
Even a highly potent and specific inhibitor is of little therapeutic value if it cannot reach its target inside the cell. The delivery of small molecules designed to modulate intracellular protein-RNA interactions faces several obstacles. These agents must be able to cross the cell membrane and avoid degradation by cellular enzymes. drugdiscoveryonline.com
The field of RNA-targeted therapeutics has seen significant progress in delivery technologies, which can be adapted for small molecule inhibitors. nih.gov Strategies being explored include the use of nanocarriers, such as lipid nanoparticles (LNPs) and mesoporous silica (B1680970) nanoparticles, which can encapsulate drugs and facilitate their entry into cells. drugdiscoveryonline.comnih.gov These systems can protect the therapeutic agent from premature degradation and can sometimes be functionalized with targeting ligands to direct them to specific cell types, such as cancer cells.
Another emerging strategy is the development of bifunctional molecules or conjugates. researchgate.net These approaches could involve linking the Lin28-let-7 inhibitor to a molecule that enhances cell penetration or to a peptide that improves binding affinity and specificity at the target site. researchgate.net While many novel Lin28 inhibitors show promise in cellular assays, their pharmacokinetic properties, such as oral bioavailability and tissue distribution, often require significant optimization. aacrjournals.org For example, while some novel compounds showed over 30% oral bioavailability, their distribution to tumor tissues was limited, highlighting a critical area for future development. aacrjournals.org Overcoming the delivery challenge will be paramount to translating the promise of Lin28-let-7 inhibitors from the laboratory to the clinic.
Q & A
Q. What is the molecular mechanism by which Lin28 inhibits let-7 maturation, and how does this relate to cellular differentiation?
Lin28, an RNA-binding protein, selectively blocks the processing of pri-let-7 miRNAs by binding to their terminal loops and recruiting enzymes like ZCCHC11 to polyuridylate pre-let-7, thereby preventing Microprocessor-mediated cleavage . This inhibition maintains stem cell pluripotency by suppressing let-7-mediated differentiation signals, a mechanism dysregulated in cancers . Methodological Insight: To study this, use RNA immunoprecipitation (RIP) assays to confirm Lin28-pre-let-7 binding and qPCR to quantify mature let-7 levels in Lin28-overexpressing vs. knockout models .
Q. How does the Lin28/let-7 axis regulate oncogenes like HMGA2 and RAS in cancer stem cells (CSCs)?
Let-7 directly targets oncogenes such as HMGA2, RAS, and MYC. Lin28-mediated suppression of let-7 leads to overexpression of these oncogenes, promoting CSC self-renewal and chemoresistance . Methodological Insight: Validate targets via luciferase reporter assays with let-7 binding sites in the 3'UTRs of HMGA2 or RAS. Combine Lin28 inhibitors (e.g., C1632) with let-7 mimics to observe synergistic repression of oncogenes .
Q. What are the functional consequences of Lin28-let-7 pathway dysregulation in cancer progression?
Lin28 overexpression correlates with poor prognosis, metastasis, and therapy resistance. Let-7 downregulation derepresses oncogenes, while Lin28 enhances CSC markers like ALDH1, creating a feedback loop that sustains tumorigenesis . Methodological Insight: Use patient-derived xenografts (PDX) treated with Lin28 inhibitors to assess tumor growth and CSC marker expression (e.g., ALDH1+ cells via FACS) .
Advanced Research Questions
Q. How can small-molecule inhibitors of the Lin28-let-7 interaction be rationally designed, and what are their structural determinants?
High-throughput screening (HTS) using Förster resonance energy transfer (FRET)-based assays identified inhibitors like KCB3602 and C1632, which disrupt Lin28-pre-let-7 binding . Structural studies reveal that pyrrolidinone cores (e.g., in PH-31) interact with Lin28’s cold-shock domain, while chromenopyrazole conjugates enhance specificity . Methodological Insight: Employ molecular docking simulations with Lin28’s RNA-binding domains and validate hits via surface plasmon resonance (SPR) for binding affinity .
Q. What experimental models resolve contradictions in the role of HMGA2 in Lin28-let-7-mediated fetal hemoglobin (HbF) regulation?
While HMGA2 is a let-7 target, its overexpression in erythroblasts only moderately increases HbF, suggesting additional Lin28-let-7 effectors (e.g., epigenetic modifiers) are involved . Methodological Insight: Use CRISPR-Cas9 to knockout HMGA2 in Lin28-inhibited erythroblasts and compare HbF levels via HPLC. Integrate RNA-seq to identify co-regulated pathways .
Q. How does the Lin28/let-7 pathway intersect with immune checkpoint regulation (e.g., PD-L1) in cancer immunotherapy?
Lin28 suppresses let-7, which directly targets PD-L1 mRNA. Inhibitors like C1632 restore let-7, downregulate PD-L1, and enhance T-cell-mediated tumor killing . Methodological Insight: Co-culture PBMCs with C1632-treated cancer cells and measure IFN-γ secretion (ELISA) and PD-L1 expression (flow cytometry) .
Q. What are the limitations of current Lin28-let-7 inhibitors, and how can bifunctional conjugates address these?
Poor bioavailability and off-target effects limit efficacy. Bifunctional conjugates (e.g., peptide-chromenopyrazole hybrids) improve cellular uptake and specificity by combining RNA-binding motifs with cell-penetrating peptides . Methodological Insight: Perform pharmacokinetic studies in murine models and use RNA-pulldown assays to confirm target engagement .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting data on Lin28’s let-7-independent roles in gliogenesis?
LIN28 can block gliogenesis via IGF2 upregulation independently of let-7, as shown in neural differentiation models . Methodological Insight: Use LIN28 mutants defective in let-7 binding (e.g., LIN28ΔCSD) to dissect let-7-dependent vs. independent effects in lineage-specific assays .
Q. What strategies validate the specificity of Lin28-let-7 inhibitors in complex cellular environments?
(i) Use let-7 sensor plasmids (e.g., luciferase reporters with let-7 binding sites) to confirm inhibitor activity. (ii) Perform RNA-seq to assess off-target miRNA changes. (iii) Compare inhibitor effects in Lin28-knockout vs. wild-type cells .
Q. How can researchers optimize in vivo models to study Lin28-let-7 inhibitors’ therapeutic potential?
Prioritize immunocompetent models (e.g., syngeneic mouse tumors) to evaluate both direct anticancer effects and immune modulation. Monitor let-7 target genes (e.g., HMGA2) in tumor biopsies via Nanostring panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
